molecular formula C8H15N5 B13958358 1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine CAS No. 91272-88-7

1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine

Katalognummer: B13958358
CAS-Nummer: 91272-88-7
Molekulargewicht: 181.24 g/mol
InChI-Schlüssel: IQFWQWCAPGXFQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- is a chemical compound with the molecular formula C8H15N5 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the reaction of piperazine with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Piperazine, 1-methyl-4-(1H-1,2,3-triazol-1-ylmethyl)
  • Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- (9CI)

Uniqueness

Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

91272-88-7

Molekularformel

C8H15N5

Molekulargewicht

181.24 g/mol

IUPAC-Name

1-methyl-4-(1,2,4-triazol-1-ylmethyl)piperazine

InChI

InChI=1S/C8H15N5/c1-11-2-4-12(5-3-11)8-13-7-9-6-10-13/h6-7H,2-5,8H2,1H3

InChI-Schlüssel

IQFWQWCAPGXFQT-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CN2C=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.